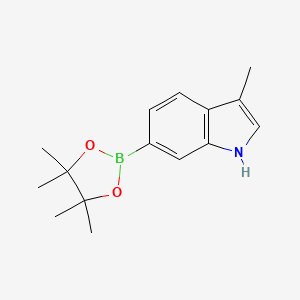

3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

Properties

IUPAC Name |

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-9-17-13-8-11(6-7-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHGLGIKGQGLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and development, the indole scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents.[1][2] Its unique electronic properties and structural versatility allow for the generation of compounds with diverse biological activities, from anticancer to antiviral agents.[3][4] The functionalization of the indole core is therefore a critical task for the synthetic chemist. This compound (CAS No: 1300582-52-8) has emerged as a particularly valuable synthetic intermediate.[5][6] Its pinacol boronate ester moiety at the C6 position makes it an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the efficient construction of complex carbon-carbon bonds essential for novel pharmaceutical candidates.[7][8]

This guide, intended for researchers and drug development professionals, provides an in-depth examination of the synthesis of this key building block. We will move beyond a simple recitation of steps to explore the underlying strategic and mechanistic considerations that inform the choice of synthetic route. By grounding our discussion in authoritative chemical principles, we present a robust and reliable protocol designed for successful implementation in a research setting.

Part 1: A Tale of Two Strategies: Navigating the Synthesis

The synthesis of an arylboronic ester like our target compound can be approached from two primary directions: the functionalization of a pre-halogenated precursor or the direct activation of a C-H bond. Each strategy carries its own set of advantages and challenges related to atom economy, regioselectivity, and substrate availability.

Strategy A: The Workhorse — Palladium-Catalyzed Miyaura Borylation

The most common and arguably most reliable route to this compound is the Miyaura borylation.[9] This palladium-catalyzed cross-coupling reaction utilizes a halo-indole, typically 6-bromo-3-methyl-1H-indole, as the starting material and couples it with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[8][10]

The Rationale: This approach is favored due to its high functional group tolerance, generally excellent yields, and, most importantly, its unambiguous regiochemical outcome. The boron functionality is installed precisely where the halogen was located, eliminating the risk of isomeric impurities that can arise from less selective methods.

Mechanistic Insights: The catalytic cycle, first elucidated by Miyaura and colleagues, is a cornerstone of modern cross-coupling chemistry.[8] It proceeds through three key stages:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: A boronate species, activated by a base (e.g., acetate), transfers the boryl group to the palladium center, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[8][11]

-

Reductive Elimination: The aryl and boryl groups are eliminated from the palladium center, forming the desired C-B bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Fig 1. Catalytic cycle for Miyaura Borylation.

Strategy B: The Atom-Economic Frontier — Iridium-Catalyzed C-H Borylation

A more modern and atom-economical approach is the direct C-H borylation of 3-methylindole using an iridium catalyst.[12][13] This method avoids the need for a pre-halogenated starting material and the stoichiometric waste associated with it.

The Rationale: C-H activation is an elegant strategy that forms C-B bonds directly from ubiquitous C-H bonds.[14] Iridium-based catalysts, particularly those developed by Hartwig and Smith, have proven exceptionally effective for this transformation.[13]

Mechanistic Insights & The Selectivity Challenge: The accepted mechanism for Ir-catalyzed borylation involves an Ir(III)/Ir(V) cycle.[13] The active Ir(III) catalyst undergoes oxidative addition into the C-H bond of the arene, forming an Ir(V) intermediate. Reductive elimination then furnishes the arylboronate product and regenerates an iridium hydride species, which reacts with the diboron reagent to close the catalytic cycle.

Fig 2. Simplified cycle for Ir-catalyzed C-H Borylation.

The primary challenge for this strategy is regioselectivity . For an indole scaffold, C-H borylation can occur at multiple positions. While steric hindrance around the C3-methyl group might disfavor borylation at C2 or C4, the electronic nature of the ring often directs functionalization to other positions, such as C3 or C7, especially when N-directing groups are used.[15][16] Achieving selective borylation at the C6 position of 3-methylindole without a directing group is non-trivial, making the Miyaura borylation (Strategy A) the more practical and predictable choice for synthesizing the specific target isomer.

Part 2: A Validated Experimental Protocol

Based on the strategic analysis above, the following protocol details the Miyaura borylation approach, which provides a reliable and high-yielding pathway to the target compound.

Title: Protocol for the Synthesis of this compound via Miyaura Cross-Coupling

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equiv. |

|---|---|---|---|---|

| 6-Bromo-3-methyl-1H-indole | C₉H₈BrN | 210.07 | 5.0 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 6.0 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 0.15 | 0.03 |

| Potassium Acetate (KOAc) | CH₃CO₂K | 98.14 | 15.0 | 3.0 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 50 mL | - |

Step-by-Step Methodology

-

Inert Atmosphere Preparation: The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the palladium catalyst. A Schlenk line or glovebox is recommended. All glassware should be oven- or flame-dried prior to use.

-

Reagent Loading: To a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-3-methyl-1H-indole (1.05 g, 5.0 mmol), bis(pinacolato)diboron (1.52 g, 6.0 mmol), and potassium acetate (1.47 g, 15.0 mmol).

-

Catalyst and Solvent Addition: Briefly remove the septum and add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 122 mg, 0.15 mmol). Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (50 mL) via cannula or syringe.

-

Reaction Execution: The resulting suspension is heated to 85-90 °C in an oil bath and stirred vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).

-

Combine the organic filtrates and transfer to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

-

-

Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) is typically effective. The fractions containing the product are combined and the solvent is removed under reduced pressure to afford the final product.

Fig 3. Experimental workflow for Miyaura Borylation.

Part 3: Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through rigorous spectroscopic analysis.

Expected Results

-

Physical Appearance: Off-white to pale yellow solid.

-

Yield: 70-90%.

-

Molecular Formula: C₁₅H₂₀BNO₂[5]

-

Molecular Weight: 257.14 g/mol [7]

Spectroscopic Data Summary

| Analysis | Expected Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.05 (br s, 1H, N-H), 7.85 (s, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 2.30 (s, 3H, -CH₃), 1.35 (s, 12H, pinacol -CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~137.0, 130.0, 125.0, 122.5, 120.0, 113.0, 110.0, 83.5 (pinacol C-O), 25.0 (pinacol -CH₃), 10.0 (-CH₃). Note: The carbon attached to boron may not be observed due to quadrupolar relaxation.[17] |

| ¹¹B NMR (128 MHz, CDCl₃) | δ ~30-34 ppm (broad singlet, characteristic of tetracoordinate boron in a pinacol ester).[18][19] |

| HRMS (ESI) | m/z calculated for C₁₅H₂₁BNO₂ [M+H]⁺: 258.1660; Found: 258.16xx. |

Part 4: Safety Protocols and Reagent Handling

Adherence to strict safety protocols is paramount for the successful and safe execution of this synthesis.

| Reagent/Solvent | Hazard Class | Handling Precautions |

| Palladium Catalysts | Toxic, Irritant | Avoid inhalation and skin contact. Handle only in a fume hood. Wear gloves and safety glasses. |

| 1,4-Dioxane | Flammable, Carcinogen | Use in a well-ventilated fume hood. Avoid ignition sources. Store in a flammable cabinet. |

| Bis(pinacolato)diboron | Irritant | Avoid inhalation of dust. Handle with gloves and safety glasses. |

| 6-Bromo-3-methylindole | Irritant, Harmful | Avoid skin and eye contact. Wear appropriate PPE. |

| Potassium Acetate | Hygroscopic | Store in a desiccator. Keep container tightly closed. |

Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses with side shields, and nitrile gloves are mandatory at all times.

Conclusion

This guide has detailed a robust and validated protocol for the synthesis of this compound via a palladium-catalyzed Miyaura borylation. By understanding the mechanistic underpinnings and strategic rationale for choosing this pathway over alternatives like direct C-H borylation, researchers can confidently and safely produce this versatile building block. The successful synthesis of this compound opens the door to a multitude of subsequent Suzuki-Miyaura coupling reactions, accelerating the discovery of novel chemical entities with therapeutic potential.

References

-

Vazquez, A., & Snieckus, V. (2005). Indolylboronic Acids: Preparation and Applications. Accounts of Chemical Research, 38(3), 245-254. Available at: [Link]

-

Bilal, M., Rasool, N., Khan, S. G., & Ali, I. (2025). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Journal of Molecular Liquids. Available at: [Link]

- Google Patents. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. WO2013016185A1.

-

Sperry, J. B., & Hartwig, J. F. (2012). Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. Organic Letters, 14(6), 1532-1535. Available at: [Link]

-

Li, J., et al. (2018). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances, 8(42), 23831-23835. Available at: [Link]

-

Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Chemistry Department. Available at: [Link]

-

VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]

-

Diva-portal.org. (n.d.). Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. Available at: [Link]

-

Molander, G. A., et al. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic & Biomolecular Chemistry, 11(10), 1637-1643. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Available at: [Link]

-

MDPI. (2023). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Available at: [Link]

-

ResearchGate. (2012). ChemInform Abstract: Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. Available at: [Link]

-

Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Supplementary Information. Available at: [Link]

-

Lead Sciences. (n.d.). 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Available at: [Link]

-

Royal Society of Chemistry. (2017). Supporting Information Materials. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

-

MDPI. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available at: [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Available at: [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]

-

Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available at: [Link]

-

ChemBK. (2024). 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Available at: [Link]

-

ResearchGate. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. Available at: [Link]

-

Biswal, S., et al. (2021). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. European Journal of Medicinal Chemistry, 223, 113634. Available at: [Link]

-

Semantic Scholar. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Available at: [https://www.semanticscholar.org/paper/Characterization-of-the-1-(5-(4%2C5-Dimethyl-1%2C3%2C2-Using-Rosales-Contreras-Mendoza-Cortes/723e204b341f531737e54f9d0c64a51608985161]([Link]

-

MDPI. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Available at: [Link]

-

PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Available at: [Link]

-

ResearchGate. (2016). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole - Lead Sciences [lead-sciences.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole [myskinrecipes.com]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 10. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. mdpi.com [mdpi.com]

- 15. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. tetratek.com.tr [tetratek.com.tr]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in contemporary medicinal chemistry and materials science. As a member of the versatile class of arylboronic acid pinacol esters, this compound serves as a crucial intermediate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Understanding its fundamental properties—including molecular structure, solubility, thermal stability, and spectral characteristics—is paramount for its effective storage, handling, and application in synthetic workflows. This document synthesizes available data with established scientific principles to offer field-proven insights and detailed experimental protocols for its characterization, aimed at researchers, chemists, and drug development professionals.

Introduction: The Synthetic Utility of a Modern Heterocyclic Building Block

This compound, often referred to as 3-methyl-6-(pinacolboranato)-1H-indole, belongs to a class of reagents that has revolutionized modern organic synthesis. The indole scaffold is a privileged structure in pharmacology, present in numerous natural products and pharmaceutical agents. The strategic placement of a boronic acid pinacol ester at the 6-position transforms this heterocyclic core into a versatile precursor for carbon-carbon and carbon-heteroatom bond formation.

The pinacol ester group offers significant advantages over the corresponding free boronic acid; it is generally more stable, less prone to dehydration-induced trimerization into boroxines, and exhibits better compatibility with a wide range of reaction conditions, including chromatography.[1][2] These features make it an ideal reagent for high-throughput screening and complex molecule synthesis in drug discovery programs. This guide provides the foundational physicochemical data and analytical methodologies required to confidently utilize this compound.

Molecular Structure and Core Properties

A precise understanding of the molecule's composition and basic physical attributes is the starting point for all laboratory work.

Caption: Chemical structure of this compound.

Table 1: Core Molecular and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₀BNO₂ | Calculated |

| Molecular Weight | 257.14 g/mol | PubChem CID: 53372223 |

| Appearance | White to off-white solid | Generic supplier data |

| Melting Point | 125-131 °C | Generic supplier data |

| Boiling Point | Not available | Data not found |

Note: Properties are based on publicly available data from chemical suppliers and databases, which may not have been independently verified in peer-reviewed literature.

Solubility Profile

The solubility of a reagent is critical for reaction setup, workup, and purification. Based on the principle of "like dissolves like," the molecule's large hydrocarbon framework (indole and pinacol groups) suggests poor solubility in water but good solubility in common organic solvents.

Table 2: Predicted Solubility Behavior

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexanes, Toluene | Soluble | The non-polar character of the hydrocarbon backbone and pinacol methyl groups dominates. |

| Polar Aprotic | THF, Dichloromethane (DCM), Ethyl Acetate, Acetone, DMF, DMSO | Soluble to Very Soluble | The molecule has sufficient polarity from the N-H bond and B-O bonds to interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The polar N-H group can hydrogen bond, but the large non-polar region limits high solubility. Potential for slow hydrolysis of the boronic ester. |

| Aqueous | Water | Insoluble | The molecule is predominantly non-polar and lacks sufficient hydrogen bonding capacity to overcome the hydrophobic effect. |

| Aqueous Acid/Base | 5% HCl, 5% NaOH | Insoluble | The indole N-H is very weakly acidic and does not deprotonate readily. The molecule lacks a basic functional group for acid-base reaction. |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic method to rapidly assess the solubility of the compound in various solvents, which is essential for selecting appropriate conditions for reactions and purifications.[3][4]

Caption: Workflow for qualitative solubility testing.

-

Preparation: Place approximately 10-20 mg of 3-methyl-6-(pinacolboranato)-1H-indole into a small, dry test tube.

-

Solvent Addition: Add the selected solvent (e.g., water, DCM, methanol) in 0.5 mL increments.

-

Mixing: After each addition, cap and vortex the tube vigorously for 60 seconds.[5]

-

Observation: Visually inspect the sample against a contrasting background. A complete lack of visible solid particles indicates solubility.

-

Documentation: Record the result as "soluble," "partially soluble," or "insoluble." Repeat for each solvent of interest.

Causality: This incremental addition and vigorous mixing ensure that the system reaches equilibrium quickly, providing a reliable assessment of solubility at a concentration relevant for many synthetic applications (~20-40 mg/mL).

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the definitive structural fingerprint of the molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on extensive literature on indole and boronic ester derivatives.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the indole ring protons, the N-H proton, the 3-methyl group, and the pinacol methyl groups. The aromatic protons will appear as doublets and singlets, with coupling constants characteristic of their positions on the benzene ring.

-

Expected Key Signals:

-

Indole N-H: A broad singlet, typically downfield (> 8.0 ppm).

-

Aromatic Protons (H4, H5, H7): Multiplets in the range of 7.0-7.8 ppm.

-

Indole H2: A singlet or narrow multiplet around 7.2 ppm.

-

3-Methyl Protons: A singlet around 2.3 ppm.

-

Pinacol Methyl Protons: A sharp singlet at ~1.3 ppm, integrating to 12 protons.

-

-

-

¹³C NMR (Carbon NMR): The spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the boron atom (C6) will have a characteristic chemical shift.

-

Expected Key Signals:

-

Indole Ring Carbons: Signals between 110-140 ppm.

-

Pinacol Quaternary Carbons: A signal around 84 ppm.

-

Pinacol Methyl Carbons: A signal around 25 ppm.

-

3-Methyl Carbon: A signal around 12 ppm.

-

C-B Carbon (C6): Often broad or of low intensity, its position is highly variable and often not observed.

-

-

Protocol for NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) if not already present in the solvent, to serve as a 0.00 ppm reference.

-

Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H and ¹³C{¹H} experiments should be used.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H signals to determine proton ratios and measure chemical shifts (ppm) and coupling constants (Hz). Assign peaks based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[9][10]

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 | N-H (Indole) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2980-2850 | C-H (Aliphatic) | Stretching |

| ~1620-1450 | C=C (Aromatic Ring) | Stretching |

| ~1360 | B-O | Asymmetric Stretching |

| ~1140 | C-O | Stretching |

Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR)

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental composition. Boronic esters can sometimes present challenges in MS analysis due to potential in-source reactions.[11][12][13]

-

Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺.

-

Expected m/z: For C₁₅H₂₀BNO₂, the expected monoisotopic mass is 257.1587. Therefore, the [M+H]⁺ ion should be observed at m/z 258.1660.

-

High-Resolution MS (HRMS): HRMS is essential for confirming the elemental composition by providing a highly accurate mass measurement.

Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion and minimize fragmentation.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion. If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

Thermal Properties and Stability

The thermal stability of a compound is crucial for determining safe storage conditions and predicting its behavior in heated reactions. Arylboronic acid pinacol esters are generally considered to be robust crystalline solids but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[14]

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for characterizing the thermal behavior of pharmaceutical and fine chemical solids.[15][16][17][18]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[19] It is used to determine the melting point, measure the heat of fusion, and identify any polymorphic transitions. A sharp endotherm on a DSC thermogram provides a precise and reproducible melting point.[20]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[21][22] TGA is used to determine the temperature at which the compound begins to decompose and can quantify the loss of volatiles like water or residual solvent.[23][24]

Sources

- 1. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole | MDPI [mdpi.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. chem.ws [chem.ws]

- 6. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]

- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Arylboronic acid chemistry under electrospray conditions [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. quercus.be [quercus.be]

- 17. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 18. veeprho.com [veeprho.com]

- 19. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 20. westlab.com [westlab.com]

- 21. aurigaresearch.com [aurigaresearch.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. improvedpharma.com [improvedpharma.com]

- 24. pharmaguru.co [pharmaguru.co]

3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS number and structure

An In-Depth Technical Guide to 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Abstract

This technical guide provides a comprehensive overview of 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical and physical properties, explore its synthesis through palladium-catalyzed borylation, and illuminate its primary application as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. The significance of the indole scaffold, a privileged structure in drug discovery, combined with the reactivity of the boronate ester, makes this compound highly valuable for the construction of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their work.

Compound Identification and Core Properties

This compound is an organic compound featuring a 3-methylindole core functionalized with a pinacol boronate ester at the 6-position. This structure is specifically designed for stability and reactivity in palladium-catalyzed cross-coupling reactions.

Chemical Structure:

Image Credit: Generated by AI based on IUPAC name.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 1300582-52-8 | [1] |

| Molecular Formula | C₁₅H₂₀BNO₂ | [1][2] |

| Molecular Weight | 257.14 g/mol | [1][2] |

| Appearance | White to yellow or orange powder/crystal | |

| Purity | Typically ≥98% | [1][2] |

| Predicted Boiling Point | 407.8 ± 25.0 °C | [2] |

| Predicted Density | 1.09 ± 0.1 g/cm³ | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][2] |

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing aryl boronate esters like the title compound is the palladium-catalyzed Miyaura borylation reaction. This reaction involves the coupling of an aryl halide (or triflate) with a boron-containing reagent, typically bis(pinacolato)diboron (B₂pin₂).

Causality in Experimental Design: The choice of a palladium catalyst, specifically one with a suitable phosphine ligand (e.g., from Pd(dppf)Cl₂), is critical. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. A base, such as potassium acetate, is required to act as a proton scavenger and to facilitate the transmetalation step. The reaction is typically performed in an aprotic polar solvent like dioxane or DMF to ensure solubility of the reagents and to allow for heating, which increases the reaction rate.

Illustrative Synthetic Workflow

The diagram below outlines the typical workflow for the synthesis of this compound from a 6-halo-3-methylindole precursor.

Sources

A Technical Guide to the Spectral Analysis of 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a versatile building block in modern organic synthesis, particularly valued in the construction of complex indole-containing molecules. Its utility primarily stems from the presence of the pinacol boronic ester group, which enables its participation in a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science, allowing for the facile synthesis of biaryl compounds and other intricate molecular architectures. The 3-methylindole core is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals.

Molecular Structure and Key Features

The structure of this compound incorporates a 3-methyl-substituted indole ring system linked at the 6-position to a pinacol boronic ester. This arrangement presents several key features that are reflected in its spectral data:

-

Indole Core: The bicyclic aromatic system with its distinct proton and carbon environments.

-

3-Methyl Group: A singlet in the 1H NMR spectrum, providing a clear diagnostic signal.

-

Pinacol Boronic Ester: Characterized by the twelve equivalent protons of the four methyl groups on the dioxaborolane ring, appearing as a sharp singlet in the 1H NMR spectrum. The boron atom also has a characteristic chemical shift in 11B NMR.

-

Substitution Pattern: The 1,3,6-trisubstituted benzene ring of the indole core gives rise to a specific splitting pattern in the aromatic region of the 1H NMR spectrum.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are general protocols for acquiring the spectral data discussed above. These should be adapted based on the specific instrumentation available.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl3) in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.

-

13C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

11B NMR: If available, acquire a one-dimensional boron spectrum. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass. [1]6. Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent signals).

IR Data Acquisition

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. For solution IR, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: Collect a background spectrum of the empty ATR crystal or the pure solvent. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

-

Data Collection: Infuse the sample solution into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a GC inlet. For ESI, the solution is introduced via a syringe pump. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. If high-resolution mass spectrometry is used, the exact mass can be determined and used to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. By understanding the predicted NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a starting point for the experimental acquisition of this data. A thorough spectral analysis is crucial for ensuring the purity and structural integrity of this compound, which is paramount for its successful application in the synthesis of novel molecules for drug discovery and materials science.

References

-

Kole, P. S., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 118(41), 23806–23816. [Link]

-

El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Wade, C. G., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link]

-

Guo, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 499. [Link]

-

YouTube. (2023). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

Cheméo. (2023). Indole, 3-methyl-. [Link]

-

Nyquist, R. A., & Potts, W. J. (1959). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 37(4), 561-570. [Link]

-

MDPI. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

Radboud Repository. (2021). Rotationally resolved electronic spectroscopy of 6-methylindole. [Link]

-

SciRP.org. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

-

NIST Webbook. Boronic acid, ethyl-, dimethyl ester. [Link]

-

Taylor & Francis Online. (2015). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. [Link]

Sources

A Technical Guide to the Stability and Storage of 3-Methyl-6-Indole Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-Methyl-6-indole boronic acid pinacol ester is a valuable building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the facile construction of complex molecular architectures incorporating the indole scaffold, a privileged structure in numerous biologically active compounds. However, the successful application of this reagent is intrinsically linked to its chemical integrity. This guide provides an in-depth analysis of the stability profile of 3-methyl-6-indole boronic acid pinacol ester, offering field-proven insights into its optimal storage and handling conditions. Understanding the degradation pathways and the analytical methods to monitor them is paramount for ensuring reproducible and reliable experimental outcomes.

I. Chemical Structure and Intrinsic Stability Considerations

The stability of 3-methyl-6-indole boronic acid pinacol ester is governed by the interplay of its two key structural components: the boronic acid pinacol ester group and the 3-methyl-6-indole core.

-

The Boronic Acid Pinacol Ester: This functional group is known to be susceptible to hydrolysis, reverting to the corresponding boronic acid and pinacol in the presence of water.[1][2] This process is often reversible but can lead to complications in purification and reactions, as the free boronic acid has different physical and chemical properties.[1] The rate of hydrolysis is influenced by pH, with both acidic and basic conditions potentially accelerating the degradation.[2]

-

The 3-Methyl-6-Indole Core: The indole ring is an electron-rich aromatic system, making it prone to oxidation.[3] The substitution pattern, a methyl group at the C3 position and the boronic ester at the C6 position, influences the electron density and steric environment of the ring, thereby affecting its susceptibility to oxidative and other degradation pathways. The methyl group at the C3 position can be a site for photooxidation, leading to the formation of products like 2-formamidoacetophenone.

II. Primary Degradation Pathways

Based on the chemistry of its constituent parts, 3-methyl-6-indole boronic acid pinacol ester is susceptible to two primary degradation pathways: hydrolysis and oxidation. Photodegradation is also a significant consideration due to the photosensitive nature of the indole nucleus.

A. Hydrolysis of the Pinacol Ester

The cleavage of the B-O bond in the pinacol ester is the most common degradation route. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.

Caption: Hydrolytic degradation of 3-methyl-6-indole boronic acid pinacol ester.

The resulting 3-methyl-6-indole boronic acid is more polar and may exhibit different solubility and reactivity profiles, potentially impacting subsequent synthetic steps.

B. Oxidation of the Indole Ring

The electron-rich indole nucleus is susceptible to oxidation from various sources, including atmospheric oxygen, light, and oxidizing reagents. The C2 and C3 positions are particularly reactive.

Caption: Oxidative degradation of the indole core.

Oxidation can lead to a variety of byproducts, including the opening of the pyrrole ring to form formamidoacetophenone derivatives, significantly altering the compound's structure and rendering it inactive for its intended purpose.

III. Recommended Storage and Handling Protocols

To maintain the integrity of 3-methyl-6-indole boronic acid pinacol ester, strict adherence to appropriate storage and handling procedures is crucial.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C to 4°C. | Low temperatures slow down the rates of both hydrolysis and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis. |

| Light | Protect from light by using amber vials or storing in the dark. | The indole ring is photosensitive and can undergo photodegradation. |

| Moisture | Keep in a tightly sealed container in a desiccator. | Prevents ingress of moisture, which is the primary catalyst for hydrolysis of the pinacol ester. |

| Handling | Handle quickly in a dry, inert atmosphere (e.g., glove box). Avoid repeated freeze-thaw cycles. | Minimizes exposure to ambient air and moisture during weighing and transfer. |

IV. Analytical Methods for Stability Assessment

Regular assessment of the purity of 3-methyl-6-indole boronic acid pinacol ester is essential. The following analytical techniques are recommended for monitoring its stability and detecting potential degradation products.

A. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

HPLC and UPLC-MS are powerful techniques for separating and quantifying the parent compound and its degradants.[4][5][6]

Experimental Protocol: Stability-Indicating UPLC-MS Method

-

Column: A reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[4]

-

Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water is typically used. To suppress on-column hydrolysis, the use of aprotic diluents for sample preparation and avoiding acidic modifiers in the mobile phase is advised.[4][7]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (typically around 220 nm and 280 nm) and mass spectrometry for identification of degradants.

-

Sample Preparation: Dissolve the sample in an aprotic solvent such as acetonitrile immediately before analysis to minimize hydrolysis in the sample vial.[7]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR spectroscopy are invaluable tools for monitoring the hydrolysis of the pinacol ester.[8][9]

Experimental Protocol: ¹¹B NMR for Monitoring Hydrolysis

-

Sample Preparation: Dissolve a known amount of the compound in a dry, deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire a ¹¹B NMR spectrum. The boronic acid pinacol ester will typically show a signal around δ 20-30 ppm.

-

Monitoring: To monitor hydrolysis, a known amount of D₂O can be added to the NMR tube, and spectra can be acquired over time. The appearance of a new signal at a different chemical shift (typically around δ 19 ppm for the trigonal boronic acid or a more upfield signal for the tetrahedral boronate) indicates hydrolysis.[8][10][11][12] The relative integration of these signals can be used to quantify the extent of degradation.

V. Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13][14] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Caption: Workflow for a forced degradation study.

By systematically investigating the degradation under these conditions, a comprehensive stability profile can be established, informing formulation development, packaging, and the establishment of appropriate storage conditions and shelf-life.

VI. Conclusion

The chemical stability of 3-methyl-6-indole boronic acid pinacol ester is a critical factor that dictates its successful use in research and development. The primary degradation pathways of hydrolysis and oxidation can be effectively mitigated by adhering to stringent storage and handling protocols, including low temperatures, an inert atmosphere, and protection from light and moisture. The implementation of robust analytical methods, such as stability-indicating HPLC/UPLC-MS and NMR spectroscopy, is essential for routine quality control and for gaining a deeper understanding of the compound's stability profile through forced degradation studies. By following the principles and protocols outlined in this guide, researchers can ensure the integrity of this valuable synthetic building block, leading to more reliable and reproducible scientific outcomes.

VII. References

-

A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

-

Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]

-

Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora. Available at: [Link]

-

Visible-Light Photocatalytic Double C–H Functionalization of Indoles: A Synergistic Experimental and Computational Study. ResearchGate. Available at: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

-

CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]

-

Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Reactivity of indole derivatives towards oxygenated radicals. PubMed. Available at: [Link]

-

Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. Available at: [Link]

-

Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC. Available at: [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Strathclyde. Available at: [Link]

-

Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PMC. Available at: [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]

-

Forced Degradation Studies. Indoco Analytical Solutions. Available at: [Link]

-

Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. ACS Publications. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. PMC. Available at: [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. The FASEB Journal. Available at: [Link]

-

Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PMC. Available at: [Link]

-

(PDF) Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. ResearchGate. Available at: [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. Available at: [Link]

-

(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]

-

Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. PMC. Available at: [Link]

-

Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]

-

Recent Developments in Photo‐Catalyzed/Promoted Synthesis of Indoles and Their Functionalization: Reactions and Mechanisms. ResearchGate. Available at: [Link]

-

Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. Available at: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

-

Electrochemical oxidation of 3-substituted Indoles. ResearchGate. Available at: [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing. Available at: [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Reactivity of indole derivatives towards oxygenated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Indole Building Block

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the design of novel therapeutics. 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No: 1300582-52-8) has emerged as a key building block for drug discovery, primarily due to the versatility of its pinacol boronic ester group in palladium-catalyzed cross-coupling reactions.[3] This guide provides an in-depth technical overview of this reagent, from sourcing and quality control to its application in the synthesis of complex bioactive molecules.

Chemical Profile and Commercial Availability

Chemical Structure:

-

Name: 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Commercial Suppliers:

Sourcing high-quality starting materials is a critical first step in any synthetic campaign. Several reputable chemical suppliers offer this compound, typically with purities of 97% or higher. When selecting a supplier, it is imperative to request and scrutinize the Certificate of Analysis (CoA) for the specific lot being purchased.

| Supplier | Typical Purity | Available Quantities |

| BLDpharm | ≥ 98% | 1g, 5g, 10g, 25g, 100g, 500g[4] |

| Combi-Blocks | ≥ 97% | Inquire for details |

| Angene | ≥ 97% | Inquire for details[5] |

| Lead Sciences | ≥ 98% | 1g, 5g, 10g, 25g, 100g, 500g[4] |

Quality Control: A Guide to Interpreting the Certificate of Analysis

The Certificate of Analysis (CoA) is a crucial document that verifies the identity, purity, and quality of a chemical reagent. For a moisture-sensitive and reactive compound like an indole boronic ester, a thorough evaluation of the CoA is essential to ensure the success and reproducibility of your experiments.

Key Parameters to Scrutinize on the CoA:

-

Identity Confirmation:

-

¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of this compound. Look for the characteristic signals for the indole ring protons, the methyl group at the 3-position, and the singlet for the twelve equivalent protons of the pinacol group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of non-volatile organic compounds. A purity of ≥97% is generally acceptable for most research and development applications.

-

Gas Chromatography (GC): For more volatile impurities, GC may be used.

-

-

Residual Solvent Analysis: The CoA should specify the levels of any residual solvents from the synthesis and purification process. High levels of certain solvents can interfere with subsequent reactions.

-

Water Content: Boronic esters are susceptible to hydrolysis. The water content, typically determined by Karl Fischer titration, should be low.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the indole core and an aryl or vinyl halide, providing a versatile method for constructing complex molecular architectures.[3]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium catalyst. This step is often the rate-determining step and requires activation of the boronic ester with a base.

-

Reductive Elimination: The two organic groups on the palladium catalyst couple, forming the desired product and regenerating the palladium(0) catalyst.[7]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Applications in the Synthesis of Bioactive Molecules

The 3-methyl-6-substituted indole motif is a common feature in a variety of bioactive molecules, including kinase inhibitors and anti-inflammatory agents. The use of this compound provides a direct and efficient route to these complex structures.

Examples of Bioactive Molecules Synthesized Using Indole Boronic Esters:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core. The Suzuki-Miyaura coupling allows for the facile introduction of various aryl and heteroaryl groups at the 6-position of the indole, a key region for modulating kinase selectivity and potency.[8]

-

Anti-inflammatory Agents: Certain indole derivatives have shown potent anti-inflammatory activity, in some cases through the inhibition of enzymes like cyclooxygenase (COX).[9] The ability to synthesize a diverse library of 6-aryl-3-methylindoles using this boronic ester is a valuable tool in the development of new anti-inflammatory drugs.[1][10]

-

Anticancer Agents: The indole scaffold is a privileged structure in the design of anticancer agents.[2][11][12] The Suzuki coupling with this compound can be employed to synthesize compounds that target various cancer-related pathways.[13]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

The following is a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be optimized for each specific substrate combination.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the aryl bromide, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram for a Suzuki-Miyaura Coupling Experiment

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Troubleshooting Common Issues in Suzuki-Miyaura Couplings with Indole Boronic Esters

While the Suzuki-Miyaura coupling is a robust reaction, challenges can arise, particularly when working with heteroaromatic substrates like indoles.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the solvent.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |

| Protodeborylation | - Presence of water or protic solvents- Elevated temperatures- Certain bases | - Use anhydrous solvents and reagents.- Lower the reaction temperature.- Use a milder base (e.g., KF). |

| Homocoupling of the Boronic Ester | - Presence of oxygen- Certain palladium catalysts | - Rigorously exclude oxygen from the reaction.- Screen different palladium catalysts and ligands. |

| Low Yields with N-H Indoles | - The acidic N-H proton can interfere with the reaction. | - Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM). |

Handling and Storage

This compound is a stable solid, but as with all boronic esters, it is sensitive to moisture and should be handled and stored accordingly.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] Refrigeration at 2-8°C is recommended for long-term storage.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[14]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, proper handling and storage, and the nuances of its application in Suzuki-Miyaura cross-coupling reactions are essential for its successful implementation in drug discovery and development programs. By carefully selecting high-quality reagents and optimizing reaction conditions, researchers can leverage the power of this functionalized indole to accelerate the discovery of new therapeutics.

References

Please note that the availability and content of the linked pages may change over time.

-

- Chemical Society Reviews (RSC Publishing)

-

- Lead Sciences

-

- Journal of the American Chemical Society

-

- Organic Chemistry Portal

-

- Angene

-

- Combi-Blocks

-

- Cuestiones de Fisioterapia

-

- Organic Chemistry Portal

-

- YouTube

-

- PubMed

-

- PubMed

-

- NIH

-

- ResearchGate

-

- MySkinRecipes

-

[Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][15]-Fused Indole Heterocycles]([Link]) - ACS Publications

-

- PMC - PubMed Central

-

- ResearchGate

-

- MySkinRecipes

-

- PMC - NIH

-

- PMC - NIH

-

- PubMed

-

- PubMed

-

- CP Lab Safety

-

- PubMed Central

-

- PMC - NIH

-

- PMC - NIH

Sources

- 1. Synthesis and anti-inflammatory activity of indole glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole [myskinrecipes.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole - Lead Sciences [lead-sciences.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 11. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to Indole Boronic Esters in Cross-Coupling Reactions: Synthesis, Stability, and Strategic Application

Abstract

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1][2][3] Consequently, the development of robust and versatile methods for its functionalization is of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have emerged as indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5] This guide provides an in-depth examination of indole boronic esters, a class of reagents that have become central to these transformations. We will explore their synthesis via modern C-H activation and traditional cross-coupling methods, discuss their stability and handling characteristics, and provide detailed, field-proven protocols for their application in strategic bond constructions, with a focus on explaining the causality behind experimental choices.

The Strategic Importance of Indole Boronic Esters

While various organometallic indole derivatives can be used in cross-coupling, boronic acid derivatives, particularly their pinacol esters, offer a superior balance of stability, reactivity, and functional group tolerance.[1][6] Unlike more reactive organolithium or Grignard reagents, indole boronic esters are typically stable to air and moisture, can be purified via silica gel chromatography, and are compatible with a wider array of functional groups.[7][8] This stability streamlines synthesis and allows for the design of more complex, multi-step reaction sequences. The boronic ester moiety is not merely a passive functional handle; it actively participates in the catalytic cycle, and its structure can be tuned to modulate reactivity.[6][9]

Synthesis of Indole Boronic Ester Building Blocks

The utility of any building block is dictated by its accessibility. Fortunately, a robust portfolio of methods exists for the regioselective synthesis of indole boronic esters. The choice of method is dictated by the desired substitution pattern and the available starting materials.

Direct C-H Borylation: An Atom-Economical Approach

Directly converting a C-H bond to a C-B bond is a highly efficient strategy that avoids the need for pre-functionalized halo-indoles.

-

Transition-Metal Catalysis: Iridium-based catalysts, often paired with bipyridine ligands, are the workhorses for C-H borylation.[1] These systems are powerful because they can be tuned to achieve high regioselectivity. For instance, the inherent electronic properties of the indole ring often direct borylation to the C3 or C2 positions.[10][11] However, by employing directing groups (e.g., amides, esters) at the N1 position, borylation can be selectively guided to otherwise inaccessible positions like C7 or C4, a critical capability for accessing novel chemical space.[1][12]

-

Metal-Free Borylation: To circumvent the cost and potential toxicity of transition metals, metal-free C-H borylation methods have been developed. These reactions often employ highly electrophilic boron reagents, such as BCl₃ or B(C₆F₅)₃ with a borane source like catecholborane, which react preferentially at the most electron-rich position of the indole, typically C3.[10][11][13] Frustrated Lewis Pair (FLP) chemistry has also been harnessed to achieve C-H activation and borylation under metal-free conditions.[11]

Miyaura Borylation: The Classic Cross-Coupling Approach

For cases where a halo-indole is readily available, the Miyaura borylation offers a reliable and high-yielding route to the corresponding boronic ester.[1][4] This palladium-catalyzed reaction couples a bromo- or chloro-indole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[14]

Caption: Key synthetic pathways to indole boronic esters.

Summary of Synthetic Methods

| Method | Typical Position | Key Reagents | Advantages | Disadvantages |

| Ir-Catalyzed C-H Borylation | C2, C3, C7 | [Ir(cod)(OMe)]₂, dtbpy, B₂pin₂ | High atom economy, excellent regioselectivity with directing groups.[1] | Requires expensive Iridium catalyst. |

| Metal-Free C-H Borylation | C3 | B(C₆F₅)₃, Catecholborane | Avoids transition metals, mild conditions for electron-rich indoles.[11][13] | Limited to electronically-driven regioselectivity. |

| Miyaura Borylation | Any (from halide) | Pd(dppf)Cl₂, KOAc, B₂pin₂ | High yielding, reliable, uses common Pd catalysts.[1][14] | Requires pre-functionalized halo-indole starting material. |

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, and indole boronic esters are stellar coupling partners.[4] The reaction's success hinges on a fundamental understanding of its catalytic cycle and the rational selection of reagents.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][9][14]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base activates the boronic ester, forming a more nucleophilic boronate species, which facilitates the transfer.[14] Recent studies show that direct transmetalation from the neutral boronic ester can also occur.[9][15]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

// Nodes in the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; oxidative_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4"]; pd_complex [label="L₂Pd(II)(Ar¹)(X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4"]; biaryl_pd_complex [label="L₂Pd(II)(Ar¹)(Ar²)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; reductive_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Reagents and Products ar1x [label="Ar¹-X\n(e.g., Bromo-Aryl)"]; indole_bpin [label="Indole-B(pin)\n(Ar²-B(pin)) + Base"]; product [label="Ar¹-Ar²\n(Coupled Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ar1x -> oxidative_add [style=invis]; pd0 -> oxidative_add [dir=none]; oxidative_add -> pd_complex; pd_complex -> transmetalation; indole_bpin -> transmetalation [style=invis]; transmetalation -> biaryl_pd_complex; biaryl_pd_complex -> reductive_elim; reductive_elim -> pd0 [label=" Catalyst\nRegeneration"]; reductive_elim -> product; }

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid Pinacol Ester

This protocol provides a self-validating system for a standard C5-arylation.

Materials:

-

5-Bromo-1H-indole

-

Phenylboronic acid pinacol ester (1.2 equiv)

-

Potassium Phosphate (K₃PO₄, 2.5 equiv)

-

1,4-Dioxane and Water (5:1 mixture), degassed

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-1H-indole (1.0 mmol), phenylboronic acid pinacol ester (1.2 mmol), and K₃PO₄ (2.5 mmol).

-